![molecular formula C22H27NO2 B12779518 alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide CAS No. 84435-09-6](/img/no-structure.png)
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide: is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.50 g/mol This compound is known for its unique structure, which includes a quinuclidine core and two o-tolyl groups
Vorbereitungsmethoden
The synthesis of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide typically involves the reaction of quinuclidine derivatives with o-tolyl groups under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide involves its interaction with specific molecular targets. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity. The o-tolyl groups may also play a role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide include other quinuclidine derivatives and compounds with o-tolyl groups. Some examples are:
Quinuclidine: A simpler compound with a similar core structure.
o-Tolyl derivatives: Compounds with similar aromatic groups. What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties.
Eigenschaften
84435-09-6 | |
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
bis(2-methylphenyl)-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methanol |
InChI |
InChI=1S/C22H27NO2/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23(25)13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |
InChI-Schlüssel |
SPOKVDPKWUZBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2C[N+]3(CCC2CC3)[O-])(C4=CC=CC=C4C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.